molecular formula C15H12BrCl2NO3 B15075159 2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate

2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate

Katalognummer: B15075159
Molekulargewicht: 405.1 g/mol
InChI-Schlüssel: PTJDPDXOINDTAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate is a chemical compound with the molecular formula C15H12BrCl2NO3 and a molecular weight of 405.078 g/mol . This compound is known for its unique structure, which includes a dichlorophenoxy group and a bromophenyl carbamate group. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of 2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate involves several steps. One common synthetic route includes the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 4-bromophenyl isocyanate to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbamate group.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C15H12BrCl2NO3

Molekulargewicht

405.1 g/mol

IUPAC-Name

2-(2,4-dichlorophenoxy)ethyl N-(4-bromophenyl)carbamate

InChI

InChI=1S/C15H12BrCl2NO3/c16-10-1-4-12(5-2-10)19-15(20)22-8-7-21-14-6-3-11(17)9-13(14)18/h1-6,9H,7-8H2,(H,19,20)

InChI-Schlüssel

PTJDPDXOINDTAS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)OCCOC2=C(C=C(C=C2)Cl)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.